molecular formula C21H30ClNO3 B12768053 Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride CAS No. 84541-58-2

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride

Cat. No.: B12768053
CAS No.: 84541-58-2
M. Wt: 379.9 g/mol
InChI Key: NAIXDMSHIUCISC-UHFFFAOYSA-N
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Description

COR 28 10 is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃ It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of COR 28 10 typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound, which is then reduced using hydrogen gas and a palladium catalyst to yield COR 28 10.

Industrial Production Methods: In industrial settings, the production of COR 28 10 is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: COR 28 10 undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate, COR 28 10 can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield amines.

    Substitution: COR 28 10 can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

COR 28 10 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, which could have implications in drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.

    Industry: COR 28 10 is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of COR 28 10 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways.

Comparison with Similar Compounds

COR 28 10 can be compared with other similar compounds such as:

    4-Nitrobenzaldehyde: Used as a starting material in the synthesis of COR 28 10.

    Ethyl Acetoacetate: Another starting material in the synthesis process.

    4-Aminobenzaldehyde: A reduction product of COR 28 10.

Uniqueness: What sets COR 28 10 apart from these similar compounds is its specific structure, which allows it to interact uniquely with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

84541-58-2

Molecular Formula

C21H30ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-2-phenoxyethanamine;hydrochloride

InChI

InChI=1S/C21H29NO3.ClH/c1-16(2)19-15-20(23-4)17(3)14-21(19)25-13-11-22-10-12-24-18-8-6-5-7-9-18;/h5-9,14-16,22H,10-13H2,1-4H3;1H

InChI Key

NAIXDMSHIUCISC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)OCCNCCOC2=CC=CC=C2.Cl

Origin of Product

United States

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